molecular formula C8H7FO3 B6158089 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol CAS No. 1222556-35-5

8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol

Cat. No. B6158089
CAS RN: 1222556-35-5
M. Wt: 170.1
InChI Key:
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Description

“8-Chloro-7-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol” is a chemical compound with the molecular formula C8H6ClFO3 .


Molecular Structure Analysis

The molecular structure of “8-Chloro-7-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol” is predicted to be C8H6ClFO3 .


Physical And Chemical Properties Analysis

The predicted boiling point of “8-Chloro-7-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol” is 307.0±42.0 °C and its predicted density is 1.538±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .

Scientific Research Applications

Herbicidal Activity

The compound 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol, though not directly mentioned, shares structural similarities with compounds explored for their herbicidal activity. In research focused on derivatives of 2,3-dihydro-1,4-benzodioxin, certain compounds have been identified as inhibitors of protoporphyrinogen oxidase (PPO), a critical enzyme in plant chlorophyll synthesis. These inhibitors, including flumioxazin, have shown commercial levels of herbicidal activity and selectivity towards certain crops, highlighting the potential agricultural applications of related fluorinated benzodioxin compounds (Huang et al., 2005).

Monoamine Oxidase Inhibition

Benzodioxane derivatives have been investigated for their potential as inhibitors of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters in the brain. Specifically, these compounds, structurally related to this compound, have demonstrated potent inhibitory effects on MAO-B, suggesting therapeutic potential for the treatment of neurological disorders such as Parkinson's disease (Engelbrecht, Petzer & Petzer, 2015).

properties

IUPAC Name

5-fluoro-2,3-dihydro-1,4-benzodioxin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSXJJZJGMOAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1222556-35-5
Record name 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 7-bromo-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine (15.1 g, 64.8 mmol) in tetrahydrofuran (160 mL) at −78° C. was added a 1.6 M solution of n-butyllithium in hexanes (45 mL, 73 mmol). The reaction mixture was stirred at −78° C. for 15 min and trimethyl borate (8.5 g, 82 mmol) was added. The reaction mixture was allowed to warm to ambient temperature, stirred for 48 h and cooled to 5° C. 35% w/w aqueous hydrogen peroxide (12.6 mL, 129.6 mmol) was added, the reaction mixture was allowed to warm to ambient temperature and stirred for 3 h. The reaction mixture was diluted with ethyl acetate (200 mL) and the organic phase was washed with 1 M hydrochloric acid (50 mL) and brine (50 mL), dried over magnesium sulfate, filtered and concentrated in vacuo. Purification of the residue by column chromatography eluted with a 0% to 70% gradient of ethyl acetate in hexanes afforded 8-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol (6.5 g, 59%) as a colorless solid: MS (ES+) m/z 153.0 (M−17).
Quantity
15.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
Quantity
45 mL
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reactant
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160 mL
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solvent
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
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12.6 mL
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reactant
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200 mL
Type
solvent
Reaction Step Four

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